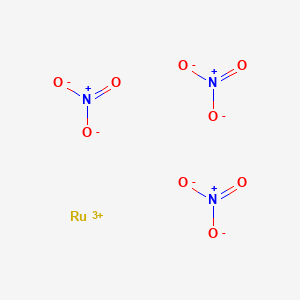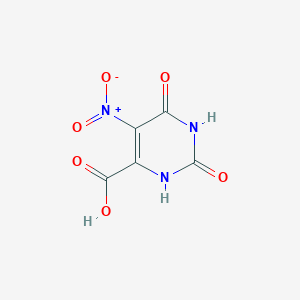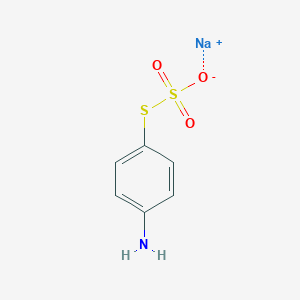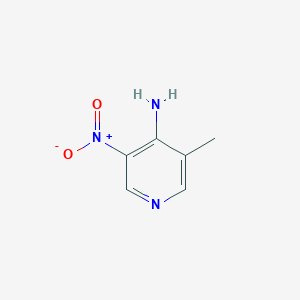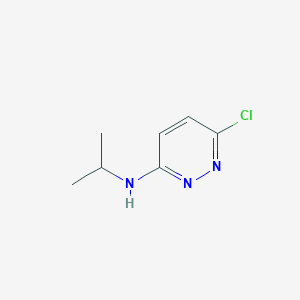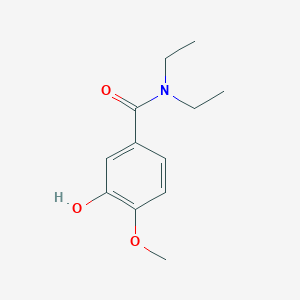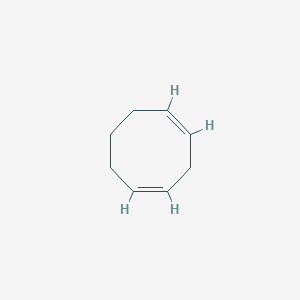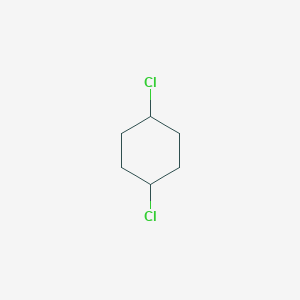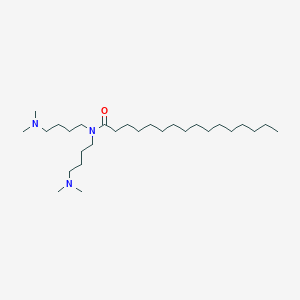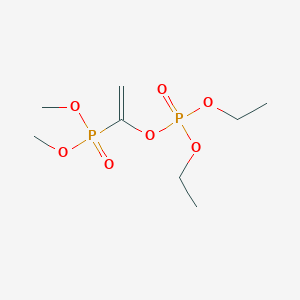
1-Dimethoxyphosphorylethenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethoxyphosphorylethenyl diethyl phosphate, also known as VX, is a highly toxic organophosphate compound that has been classified as a chemical weapon by the Chemical Weapons Convention. The compound was first synthesized in the 1950s by British chemists and was later developed as a nerve agent by American scientists. VX is considered to be one of the most lethal nerve agents, with a lethal dose estimated to be as low as 10 milligrams.
Mécanisme D'action
1-Dimethoxyphosphorylethenyl diethyl phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately leading to seizures, respiratory failure, and death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Dimethoxyphosphorylethenyl diethyl phosphate are similar to those of other nerve agents. 1-Dimethoxyphosphorylethenyl diethyl phosphate causes a rapid onset of symptoms, including sweating, nausea, vomiting, and muscle twitching. As the exposure continues, symptoms progress to seizures, respiratory failure, and ultimately death.
Avantages Et Limitations Des Expériences En Laboratoire
1-Dimethoxyphosphorylethenyl diethyl phosphate has several advantages as a tool for chemical warfare research. It is highly toxic and has a long half-life, making it useful for studying the effects of nerve agents over an extended period. However, 1-Dimethoxyphosphorylethenyl diethyl phosphate is also extremely dangerous and requires specialized equipment and expertise to handle safely. This makes it difficult to use in laboratory experiments and limits its use to highly specialized research facilities.
Orientations Futures
There are several future directions for research on 1-Dimethoxyphosphorylethenyl diethyl phosphate and other nerve agents. One area of research is the development of new treatments for nerve agent poisoning. Another area of research is the development of new methods for detecting nerve agents in the environment and in biological samples. Finally, research is needed to better understand the long-term effects of nerve agent exposure and to develop strategies for protecting against nerve agent attacks.
Méthodes De Synthèse
The synthesis of 1-Dimethoxyphosphorylethenyl diethyl phosphate involves several steps and requires specialized equipment and expertise. The first step involves the reaction of diethyl phosphite with chloroethanol to produce diethyl 2-hydroxyethylphosphonate. This intermediate is then reacted with methyl iodide to produce diethyl 2-(methylthio)ethylphosphonate. The final step involves the reaction of this intermediate with sulfur to produce 1-Dimethoxyphosphorylethenyl diethyl phosphate.
Applications De Recherche Scientifique
1-Dimethoxyphosphorylethenyl diethyl phosphate has been extensively studied for its potential use as a chemical weapon and as a tool for chemical warfare research. The compound has been used in animal studies to investigate the effects of nerve agents on the nervous system and to develop treatments for nerve agent poisoning. 1-Dimethoxyphosphorylethenyl diethyl phosphate has also been used in studies of acetylcholinesterase, the enzyme that is targeted by nerve agents like 1-Dimethoxyphosphorylethenyl diethyl phosphate.
Propriétés
Numéro CAS |
126-61-4 |
|---|---|
Nom du produit |
1-Dimethoxyphosphorylethenyl diethyl phosphate |
Formule moléculaire |
C8H18O7P2 |
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylethenyl diethyl phosphate |
InChI |
InChI=1S/C8H18O7P2/c1-6-13-17(10,14-7-2)15-8(3)16(9,11-4)12-5/h3,6-7H2,1-2,4-5H3 |
Clé InChI |
FJJRBYAELMSSPD-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC |
SMILES canonique |
CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC |
Autres numéros CAS |
126-61-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



